N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide is a complex organic compound that features a trifluoromethyl group, a fluorine atom, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reactions, which can be achieved through radical trifluoromethylation of carbon-centered radical intermediates . The reaction conditions often require the presence of a catalyst and specific reagents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts . These methods are designed to be efficient and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a building block for more complex structures.
Biology: It may be used in biological studies to investigate its effects on different biological systems.
Mechanism of Action
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and sulfonamide group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-3-(trifluoromethyl)aniline: This compound shares the trifluoromethyl and fluorine groups but lacks the chromene and sulfonamide groups.
4-(Trifluoromethyl)benzoic acid: This compound contains the trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxo-2H-chromene-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical properties and potential applications. The presence of both the trifluoromethyl and sulfonamide groups makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4NO4S/c17-13-4-2-10(8-12(13)16(18,19)20)21-26(23,24)11-3-5-14-9(7-11)1-6-15(22)25-14/h1-8,21H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXUZNVYYFZAGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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